molecular formula C15H12 B3107791 2-Ethynyl-4'-methyl-1,1'-biphenyl CAS No. 162356-69-6

2-Ethynyl-4'-methyl-1,1'-biphenyl

Cat. No.: B3107791
CAS No.: 162356-69-6
M. Wt: 192.25 g/mol
InChI Key: PEGQQCSIBMHOIT-UHFFFAOYSA-N
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Description

2-Ethynyl-4’-methyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with an ethynyl group attached to one ring and a methyl group attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-4’-methyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is conducted in a solvent like toluene or ethanol under reflux conditions.

Industrial Production Methods

Industrial production of 2-Ethynyl-4’-methyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nitration: Formation of nitro derivatives.

    Sulfonation: Formation of sulfonic acid derivatives.

    Halogenation: Formation of halogenated derivatives.

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alkenes or alkanes.

Scientific Research Applications

2-Ethynyl-4’-methyl-1,1’-biphenyl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Ethynyl-4’-methyl-1,1’-biphenyl depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions through its ethynyl and methyl groups. These complexes can exhibit unique catalytic, electronic, and optical properties . In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethynyl-4’-methyl-1,1’-biphenyl is unique due to the presence of both ethynyl and methyl groups, which confer distinct reactivity and properties. The ethynyl group enhances its ability to participate in cross-coupling reactions, while the methyl group influences its steric and electronic characteristics.

Properties

IUPAC Name

1-ethynyl-2-(4-methylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12/c1-3-13-6-4-5-7-15(13)14-10-8-12(2)9-11-14/h1,4-11H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGQQCSIBMHOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 5.23 g (19.8 mmol) of 4-methyl-2'-trimethylsilylethynyl-1,1'-biphenyl in 60 mL of methanol was treated with 6 mL of 1.25N aqueous sodium hydroxide. The reaction mixture was stirred at room temperature for 30 minutes and evaporated under vacuum. The residue was extracted with ether. The combined ether extracts were washed with water, dried over magnesium sulfate and evaporated under vacuum. The residue was purified by chromatography over silica gel, eluting will hexane, to yield 2.52 g (13.1 mmol, 66%) of the product. FAB-MS: calculated from C15H12 192; found 191 (M-1). 1H NMR (200 MHz, CDCl3): 2.40 (s, 3H), 5.26 (s, 1H), 7.3 (m, 8H).
Name
4-methyl-2'-trimethylsilylethynyl-1,1'-biphenyl
Quantity
5.23 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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